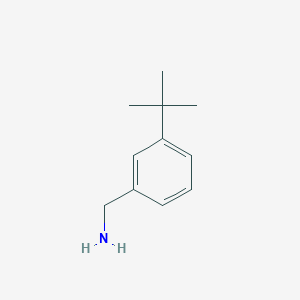
(3-(tert-Butyl)phenyl)methanamine
Übersicht
Beschreibung
3-tert-Butyl-benzylamine is a chemical compound used in research and development. It is a colorless transparent liquid .
Synthesis Analysis
The synthesis of tert-butylamine involves several processes. One method involves the use of MTBE (methyl tert-butyl ether) and urea. The process includes dissolving fully-pulverized urea in 96% concentrated sulfuric acid, then drop-adding MTBE within 1-2 hours, retaining the temperature at 20-25 degrees Celsius, filtering to obtain tert-butylurea crystal, finally dissolving the tert-butylurea in 40% NaOH aqueous solution, refluxing for 4 hours, and then distilling and collecting fraction with 42-46 degrees Celsius to obtain tert-butylamine .Molecular Structure Analysis
The molecular formula of 3-tert-Butyl-benzylamine is C11H17N . The molecular weight is 163.25938 .Chemical Reactions Analysis
Several important chemical reactions of alcohols involve only the oxygen-hydrogen bond and leave the carbon-oxygen bond intact. An important example is salt formation with acids and bases. Alcohols, like water, are both weak bases and weak acids .Physical and Chemical Properties Analysis
3-tert-Butyl-benzylamine is a colorless transparent liquid . It has a boiling point of 218-220ºC and a melting point of -25ºC. The density is 0.881 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Remediation
- Synthetic phenolic antioxidants (SPAs), including compounds similar to 3-tert-Butyl-benzylamine, are extensively utilized in industrial and commercial products to prevent oxidative reactions and extend product shelf life. These compounds, including but not limited to 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices, indicating a pervasive environmental presence. Research emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate potential environmental and health risks. Future studies are recommended to explore the contamination behaviors of novel high molecular weight SPAs and develop alternatives with lower toxicity and environmental impact (Liu & Mabury, 2020).
Chemical Decomposition and Treatment Technologies
- Studies on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor have shown promise in the decomposition and conversion of MTBE into less harmful substances. This research highlights the potential of using advanced oxidation processes for treating contaminants related to 3-tert-Butyl-benzylamine. The findings suggest that similar methods could be adapted for the decomposition of related compounds, thereby offering a pathway for mitigating environmental contamination (Hsieh et al., 2011).
Material Science and Polymer Applications
- The etherification of glycerol with tert-butyl alcohol (TBA) produces various ether products, such as mono tert-butyl glycerol ether (MTBG), di tert-butyl glycerol ether (DTBG), and tri tert-butyl glycerol ether (TTBG). This review elucidates the mechanisms available for glycerol etherification, emphasizing the applications of these processes in creating materials with specific properties. The study underscores the significance of understanding the chemical reactions involving tert-butyl groups for the development of novel materials and industrial applications (Palanychamy et al., 2022).
Environmental Bioremediation
- The bioremediation of MTBE, a compound structurally and functionally related to 3-tert-Butyl-benzylamine, highlights the adaptability of microbial communities to decompose complex organic compounds under various environmental conditions. This comprehensive review of microbial degradation pathways and the conditions favoring the biodegradation of MTBE and its intermediate, tert-butyl alcohol (TBA), offers insights into the potential for natural attenuation and engineered bioremediation strategies. It suggests that, with the right microbial consortia and environmental conditions, similar compounds can be effectively managed in contaminated environments (Stocking et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-tert-butylphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPETYCDJGPTICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429090 | |
| Record name | 3-tert-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140401-55-4 | |
| Record name | 3-tert-butylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
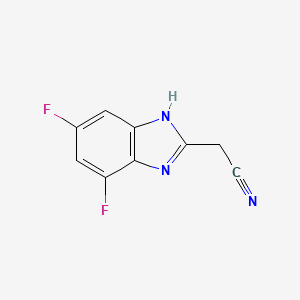

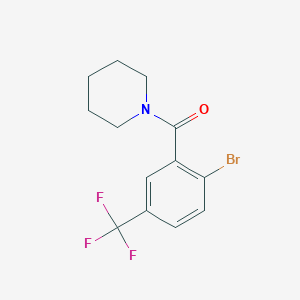

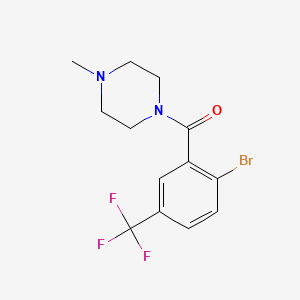
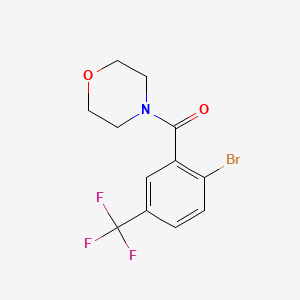


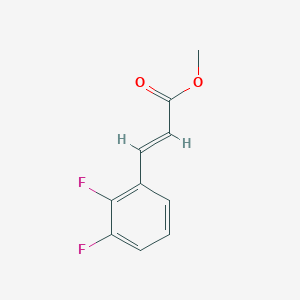

![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)
![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one](/img/structure/B6356637.png)

